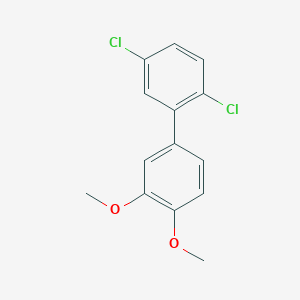
2,5-Dichloro-3',4'-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivativeThese compounds are known for their environmental persistence and potential adverse health effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl can be achieved through nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .
Industrial Production Methods
Industrial production methods for PCBs, including 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl, typically involve large-scale chemical synthesis using similar nucleophilic aromatic substitution and coupling reactions. These methods are designed to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: This reaction typically involves the reduction of the chlorinated biphenyl rings.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where methoxy groups are introduced.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Hydroxylated PCBs (OH-PCBs).
Reduction: Dechlorinated biphenyls.
Substitution: Methoxylated biphenyls.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its metabolism and toxicity.
Medicine: Studied for its potential health effects, including its role in cancer and other diseases.
Industry: Used in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl involves its metabolism by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can interact with various molecular targets and pathways, leading to potential toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the biphenyl rings makes it a valuable compound for studying the effects of these substituents on the behavior of PCBs .
Propiedades
Número CAS |
66175-49-3 |
|---|---|
Fórmula molecular |
C14H12Cl2O2 |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(3,4-dimethoxyphenyl)benzene |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-13-6-3-9(7-14(13)18-2)11-8-10(15)4-5-12(11)16/h3-8H,1-2H3 |
Clave InChI |
QIPHGBOZWLJNLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



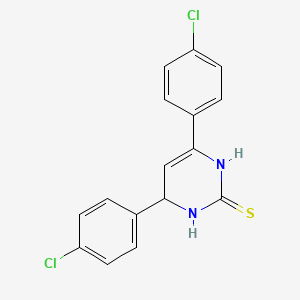


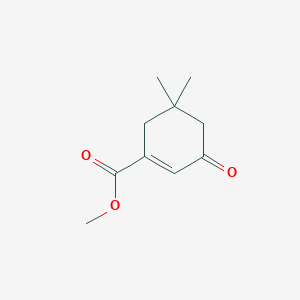
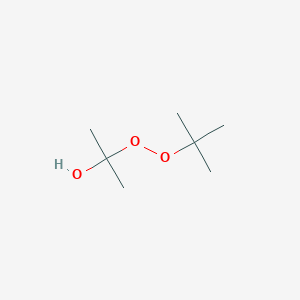

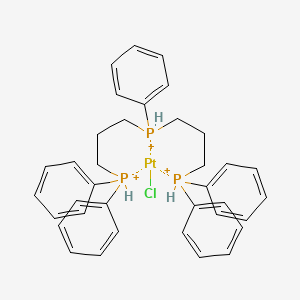
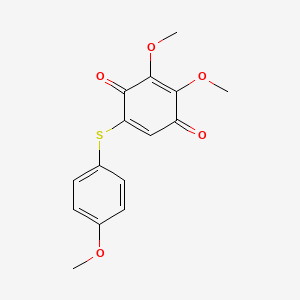
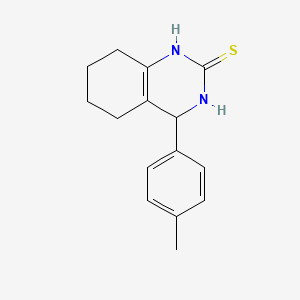

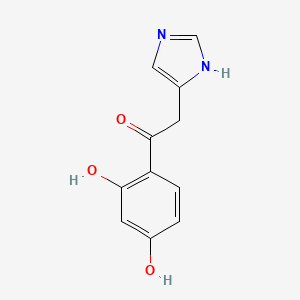

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
